MX69 - 1005264-47-0

MX69

Catalog Number: EVT-275808
CAS Number: 1005264-47-0
Molecular Formula: C27H26N2O4S
Molecular Weight: 474.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MX69 is a synthetic small-molecule compound that functions as a dual inhibitor of murine double minute 2 (MDM2) and X-linked inhibitor of apoptosis protein (XIAP) []. It is classified as an anti-cancer agent due to its ability to induce apoptosis and inhibit the growth of various cancer cell lines, including those derived from leukemia, lymphoma, and myeloma [, , ]. MX69 exerts its effects by promoting MDM2 degradation and inhibiting XIAP mRNA translation [].

Synthesis Analysis

A detailed description of the synthesis of MX69 is provided in []. The synthesis involves multiple steps starting from commercially available materials. Key steps include a Buchwald-Hartwig coupling reaction and a final sulfonamide formation. The paper provides detailed experimental procedures, including reagents, solvents, reaction conditions (temperature, time), and purification methods for each step.

Molecular Structure Analysis

The molecular structure of MX69 is characterized by a central furo[3,2-c]quinoline core []. It features a benzoic acid substituent at the 4-position and a 3,4-dimethylphenylsulfonamide group at the 8-position of the furoquinoline scaffold. The presence of these specific substituents is crucial for the dual inhibitory activity of MX69 against MDM2 and XIAP.

Chemical Reactions Analysis

MX69 primarily interacts with MDM2 and XIAP within cells. It binds to the C-terminal RING domain of MDM2, leading to its ubiquitination and subsequent degradation by the proteasome []. Additionally, MX69 disrupts the interaction between MDM2 protein and XIAP mRNA, ultimately inhibiting XIAP translation [, ].

Mechanism of Action

MX69 acts by simultaneously targeting two key cell survival proteins: MDM2 and XIAP []. By inducing MDM2 degradation, MX69 releases the tumor suppressor protein p53 from MDM2-mediated inhibition, leading to p53 activation and subsequent apoptosis [, , ]. Concurrently, MX69 reduces XIAP levels by blocking its translation, further enhancing apoptosis by preventing the inhibition of caspases [, ]. This dual mechanism of action makes MX69 a potent inducer of apoptosis in various cancer cell lines.

Applications
  • Multiple Myeloma: MX69 significantly reduced the viability of drug-resistant multiple myeloma cells and enhanced their sensitivity to anti-myeloma drugs like bortezomib, dexamethasone, doxorubicin, and lenalidomide []. It also inhibited tumor growth and prolonged survival in a xenograft mouse model of multiple myeloma [].
  • Acute Lymphoblastic Leukemia: An analog of MX69, MX69-114b, demonstrated potent growth inhibition and apoptosis in MDM2-overexpressing acute lymphoblastic leukemia cell lines and showed efficacy in a xenograft mouse model [].
  • Diffuse Large B-cell Lymphoma: MX69 induced cell death in various diffuse large B-cell lymphoma cell lines, including rituximab-resistant cell lines [, ]. It also synergized with other anti-cancer agents like venetoclax, carfilzomib, ixazomib, and ibrutinib [, ].
Future Directions

References:1. 2. 3. 4. 5.

Idasanutlin

Compound Description: Idasanutlin is an investigational small molecule antagonist of Mouse double minute 2 homolog (MDM2) belonging to the Nutlin family. Idasanutlin inhibits the interaction between MDM2 and p53, thereby stabilizing p53 and promoting apoptosis. It is being investigated for its therapeutic potential in various cancers. []

Relevance: Like MX69, Idasanutlin targets MDM2 and exhibits anti-tumor activity in Diffuse large B-cell lymphoma (DLBCL) models. [] Unlike MX69, which is not clinically available, Idasanutlin is being investigated in clinical settings. []

Venetoclax

Compound Description: Venetoclax is a potent, selective inhibitor of B-cell lymphoma 2 (Bcl-2), an anti-apoptotic protein. [, ] Venetoclax inhibits the interaction between Bcl-2 and pro-apoptotic proteins, leading to apoptosis in cancer cells.

Relevance: While not structurally related to MX69, Venetoclax demonstrates strong synergistic anti-tumor activity when combined with MX69 in B-cell lymphoma models, including Rituximab resistant cell lines. [] This suggests a potential therapeutic benefit in combining MDM2 and Bcl-2 inhibitors.

Ixazomib

Compound Description: Ixazomib is an orally available proteasome inhibitor that blocks the degradation of proteins involved in cell cycle regulation and apoptosis. [, ]

Relevance: Ixazomib exhibits synergistic anti-tumor activity when combined with MX69 in various B-cell lymphoma cell lines, highlighting the potential benefits of targeting both MDM2 and the proteasome pathway. [] It also enhances the anti-tumor activity of Idasanutlin, another MDM2 inhibitor. []

Etoposide

Compound Description: Etoposide is a topoisomerase II inhibitor that interferes with DNA replication and repair, ultimately leading to cell death. []

Relevance: Similar to Ixazomib, Etoposide demonstrates significant synergistic activity when combined with MX69 in B-cell lymphoma models, suggesting a potential therapeutic benefit. []

Ibrutinib

Compound Description: Ibrutinib is a selective inhibitor of Bruton's tyrosine kinase (BTK), a key signaling molecule involved in B-cell receptor signaling. [, ]

Relevance: Ibrutinib shows strong synergistic anti-tumor activity when combined with MX69 in B-cell lymphoma cell lines, further supporting the potential of targeting both MDM2 and BTK in B-cell malignancies. [] It also enhances the anti-tumor effects of Idasanutlin, highlighting a possible benefit in combined treatment strategies targeting MDM2 and BTK. []

Doxorubicin

Compound Description: Doxorubicin is an anthracycline antibiotic that intercalates with DNA, inhibiting DNA and RNA synthesis and triggering apoptosis. [, ]

Relevance: While not structurally related to MX69, Doxorubicin shows synergistic toxic effects when combined with MX69 in multiple myeloma cell lines. [] This combination therapy also significantly increases apoptosis and decreases proliferation in these cells. []

Lenalidomide

Compound Description: Lenalidomide is an immunomodulatory drug with anti-angiogenic and anti-inflammatory properties, used in the treatment of multiple myeloma. []

Relevance: Although not structurally similar to MX69, combining Lenalidomide with MX69 results in synergistic toxic effects in multiple myeloma cell lines. [] This combined treatment also promotes apoptosis and reduces proliferation in these cells. []

MX69-114b

Compound Description: MX69-114b is a structurally modified analog of MX69 designed to have increased MDM2-targeting activity. [] It induces MDM2 protein degradation, reactivates p53, and inhibits cell growth in acute lymphoblastic leukemia (ALL) cells. []

Relevance: MX69-114b exhibits enhanced inhibitory and apoptotic effects compared to MX69 in MDM2-overexpressing ALL cells, indicating improved potency. [] Like MX69, it targets the MDM2 C-terminal RING domain. []

N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamide (Compound 14)

Compound Description: This compound is a potent analog of MX69, demonstrating 25-fold greater potency against the acute lymphoblastic leukemia cell line EU-1. [] Similar to MX69, it targets both MDM2 and XIAP. []

Relevance: This compound exhibits an improved potency compared to MX69, making it a promising candidate for further optimization in developing therapeutic agents for leukemia and other cancers. [] It utilizes a similar mechanism of action to MX69, targeting both MDM2 and XIAP. []

Compound Description: Carfilzomib is a proteasome inhibitor used in the treatment of multiple myeloma. [] It irreversibly binds to and inhibits the chymotrypsin-like activity of the 20S proteasome.

Relevance: While not structurally similar to MX69, Carfilzomib's anti-tumor activity is enhanced when combined with Idasanutlin, another MDM2 inhibitor similar in action to MX69. [] This suggests a potential synergistic effect between MDM2 inhibition and proteasome inhibition in multiple myeloma treatment.

Properties

CAS Number

1005264-47-0

Product Name

MX69

IUPAC Name

4-[8-[(3,4-dimethylphenyl)sulfamoyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid

Molecular Formula

C27H26N2O4S

Molecular Weight

474.6 g/mol

InChI

InChI=1S/C27H26N2O4S/c1-16-6-11-20(14-17(16)2)29-34(32,33)21-12-13-25-24(15-21)22-4-3-5-23(22)26(28-25)18-7-9-19(10-8-18)27(30)31/h3-4,6-15,22-23,26,28-29H,5H2,1-2H3,(H,30,31)

InChI Key

XCBONKHCCRJMNW-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(C4C3C=CC4)C5=CC=C(C=C5)C(=O)O)C

Solubility

Soluble in DMSO

Synonyms

MX69; MX-69; MX 69.

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(C4C3C=CC4)C5=CC=C(C=C5)C(=O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.